molecular formula C19H21N3O2S2 B2964565 2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide CAS No. 1260990-35-9

2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide

Cat. No. B2964565
CAS RN: 1260990-35-9
M. Wt: 387.52
InChI Key: HDWQMTZLHJEOAN-UHFFFAOYSA-N
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Description

2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(propan-2-yl)acetamide is a useful research compound. Its molecular formula is C19H21N3O2S2 and its molecular weight is 387.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The compound and its analogs have been subjects of synthesis and structural analysis, aiming to explore their molecular conformation and potential as scaffolds for further chemical modifications. For instance, studies on similar 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides have revealed insights into their crystal structures, showcasing folded conformations and the inclinations of the pyrimidine ring relative to the benzene ring, which may influence their reactivity and interactions with biological targets (Subasri et al., 2017).

Biological Activities

Research into thieno[2,3-d]pyrimidine derivatives, which share a core structure with the compound , has highlighted their potential as dual inhibitors of crucial enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), with implications for cancer therapy (Gangjee et al., 2008). These findings indicate that derivatives of thieno[3,2-d]pyrimidin-2-yl could have significant pharmacological applications, particularly in the development of novel anticancer agents.

Anticancer and Antimicrobial Potentials

Several derivatives have been synthesized to assess their anticancer and antimicrobial activities. For example, compounds derived from thieno[2,3-d]pyrimidines have shown potent and selective cytotoxic effects against leukemia cell lines, underscoring their potential for development into therapeutic agents (Horishny et al., 2021). Additionally, investigations into the antimicrobial activities of pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from citrazinic acid, have revealed that many of these compounds possess antibacterial and antifungal activities comparable to established drugs (Hossan et al., 2012).

Chemiluminescence and Molecular Docking Studies

Further research into sulfanyl-substituted bicyclic dioxetanes, related to the structural motifs of thieno[3,2-d]pyrimidines, has explored their chemiluminescence properties, which could have applications in biological imaging and sensing technologies (Watanabe et al., 2010). Additionally, molecular docking studies of analogous compounds have provided insights into their potential interactions with viral proteins, offering a foundation for the development of antiviral agents, especially against emerging pathogens like SARS-CoV-2 (Mary et al., 2020).

properties

IUPAC Name

2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S2/c1-11(2)20-16(23)10-26-19-21-15-5-6-25-17(15)18(24)22(19)14-8-12(3)7-13(4)9-14/h5-9,11H,10H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWQMTZLHJEOAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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